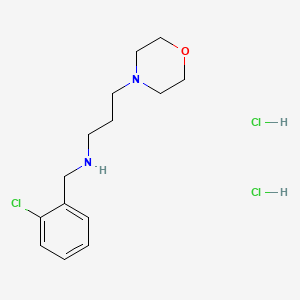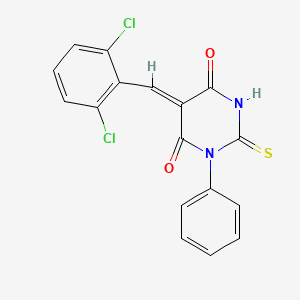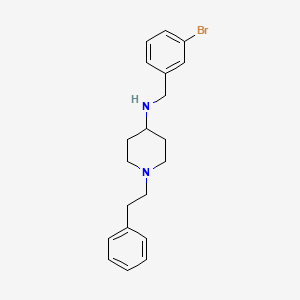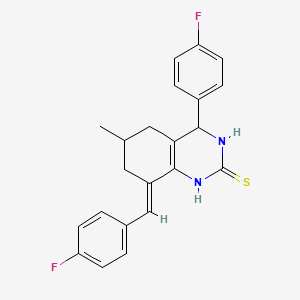
N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as BTCP, is a chemical compound that belongs to the class of psychoactive substances. It was first synthesized in the 1970s and has since been studied for its potential use in the treatment of various medical conditions.
作用機序
The exact mechanism of action of N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI). This means that it increases the levels of serotonin in the brain by blocking its reuptake, leading to increased activation of serotonin receptors. This may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. It has also been shown to increase the activity of certain enzymes involved in the metabolism of neurotransmitters.
実験室実験の利点と制限
One advantage of using N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in lab experiments is that it has been well-studied and its effects are relatively well-understood. However, one limitation is that it is a psychoactive substance and therefore requires careful handling and storage. It may also have potential side effects that need to be taken into consideration.
将来の方向性
There are several potential future directions for research on N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. One area of interest is its potential use in the treatment of opioid addiction. It may also have potential as a treatment for other psychiatric disorders, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
In conclusion, N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, or N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, is a psychoactive substance that has been studied for its potential therapeutic uses. Its mechanism of action involves the selective inhibition of serotonin reuptake, leading to increased activation of serotonin receptors. It has been shown to have anxiolytic and antidepressant effects in animal models, and it may have potential as a treatment for opioid addiction and other psychiatric disorders. Further research is needed to fully understand its potential therapeutic uses and to develop safe and effective treatments based on this compound.
合成法
The synthesis of N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves the reaction of 2-chlorobenzyl chloride with 4-morpholinepropanol in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(2-chlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been studied for its potential use in the treatment of various medical conditions, including depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and it may also have potential as a treatment for opioid addiction.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O.2ClH/c15-14-5-2-1-4-13(14)12-16-6-3-7-17-8-10-18-11-9-17;;/h1-2,4-5,16H,3,6-12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZDYXWOQDSAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=CC=C2Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-{5-[4-(dimethylamino)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}-3-piperidinecarboxylate](/img/structure/B5489645.png)
![N-(tert-butyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5489652.png)

![3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5489663.png)

![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5489676.png)

![5-methyl-4-[(5-nitro-2-furyl)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5489692.png)
![4-bromo-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5489693.png)
![ethyl 2-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5489699.png)
![8-[(4-methyl-2-phenyl-5-pyrimidinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5489712.png)
![(4aS*,8aR*)-1-isobutyl-6-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5489724.png)
![N~3~-[(2R)-2-amino-2-phenylacetyl]-N~1~-(2-methylphenyl)-beta-alaninamide](/img/structure/B5489729.png)